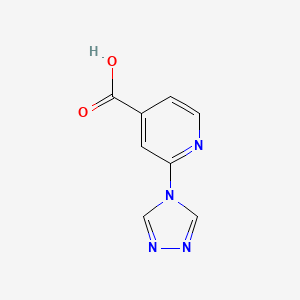
2-(4H-1,2,4-三唑-4-基)异烟酸
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-(4H-1,2,4-Triazol-4-yl)isonicotinic acid is a chemical compound with the molecular formula C8H6N4O2. It is a derivative of isonicotinic acid, featuring a triazole ring, which is a five-membered ring containing three nitrogen atoms.
科学研究应用
2-(4H-1,2,4-Triazol-4-yl)isonicotinic acid has several scientific research applications:
作用机制
Target of Action
Triazole compounds, which include this compound, are known to bind with a variety of enzymes and receptors in biological systems . They show versatile biological activities due to their capability to form hydrogen bonds with different targets .
Mode of Action
It is known that the reaction of triazole compounds occurs by the formation of a c-n bond between the nitrogen of the amino group and the carbonyl carbon, with the simultaneous proton transfer from nitrogen n1 to the oxygen of the c=o bond .
Biochemical Pathways
Triazole compounds are known to affect various biochemical pathways due to their ability to interact with different enzymes and receptors .
Result of Action
Triazole compounds are known to exhibit a range of biological activities, including cytotoxic activities .
Action Environment
The properties of triazole compounds can be influenced by various factors, including temperature, ph, and the presence of other substances .
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4H-1,2,4-Triazol-4-yl)isonicotinic acid typically involves the reaction of isonicotinic acid with triazole derivatives under specific conditions. One common method involves the use of formylhydrazones as intermediates, which then undergo cyclization to form the triazole ring . The reaction conditions often include the use of solvents such as ethanol or methanol and catalysts like acetic acid or sulfuric acid to facilitate the cyclization process .
Industrial Production Methods
Industrial production of 2-(4H-1,2,4-Triazol-4-yl)isonicotinic acid may involve large-scale synthesis using similar reaction pathways as in laboratory settings but optimized for higher yields and efficiency. This includes the use of continuous flow reactors and automated systems to control reaction parameters precisely .
化学反应分析
Types of Reactions
2-(4H-1,2,4-Triazol-4-yl)isonicotinic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert it into different reduced forms.
Substitution: The triazole and isonicotinic acid moieties can undergo substitution reactions with various reagents.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. The conditions typically involve controlled temperatures and pH levels to ensure the desired reaction pathway .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides of the compound, while substitution reactions can introduce various functional groups into the molecule .
相似化合物的比较
Similar Compounds
4-(4H-1,2,4-Triazol-4-yl)benzoic acid: Similar structure but with a benzoic acid moiety instead of isonicotinic acid.
1,2,4-Triazole derivatives: Various derivatives with different substituents on the triazole ring.
Uniqueness
2-(4H-1,2,4-Triazol-4-yl)isonicotinic acid is unique due to its combination of the triazole ring and isonicotinic acid moiety, which imparts specific chemical properties and potential biological activities. This combination makes it a versatile compound for various applications in research and industry .
属性
IUPAC Name |
2-(1,2,4-triazol-4-yl)pyridine-4-carboxylic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6N4O2/c13-8(14)6-1-2-9-7(3-6)12-4-10-11-5-12/h1-5H,(H,13,14) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SXTXKDSUUOPOJA-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN=C(C=C1C(=O)O)N2C=NN=C2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H6N4O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70429007 |
Source


|
| Record name | 2-(4H-1,2,4-Triazol-4-yl)isonicotinic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70429007 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
190.16 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
890095-26-8 |
Source


|
| Record name | 2-(4H-1,2,4-Triazol-4-yl)isonicotinic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70429007 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
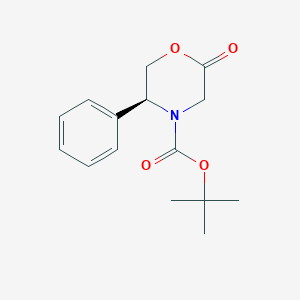


![8-Methylene-1,4-dioxaspiro[4.5]decane](/img/structure/B1311411.png)
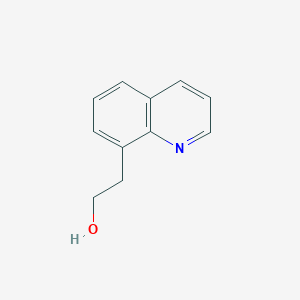
![Pyrazolo[1,5-a]pyridine-7-carboxylic acid](/img/structure/B1311414.png)

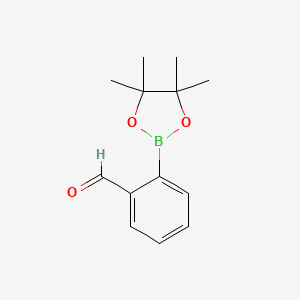



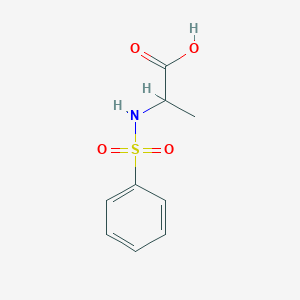
![2-(5,6,7,8-Tetrahydronaphthalen-2-yl)imidazo[1,2-a]pyrimidine](/img/structure/B1311434.png)
![2-(5,6,7,8-Tetrahydronaphthalen-2-yl)imidazo[1,2-a]pyrimidine-3-carbaldehyde](/img/structure/B1311436.png)
